molecular formula C16H13ClN2O3S B2607949 (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide CAS No. 1147715-85-2

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide

Cat. No.: B2607949
CAS No.: 1147715-85-2
M. Wt: 348.8
InChI Key: NZTVYMSQHGJVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacokinetics and Metabolism : Although not directly related to the specific compound , studies on similar compounds, such as chlorpropamide, have provided insights into drug absorption rates, plasma half-lives, and metabolite identification in humans. These studies shed light on the behavior of chlorinated and sulfonamide drugs in biological systems, which can be relevant for understanding the pharmacokinetics of related compounds (Taylor, 1972).

  • Exposure to Environmental Contaminants : Research on perfluorinated chemicals (PFCs) and their presence in human blood samples across different countries has highlighted the widespread exposure to these contaminants. Such studies are crucial for understanding the environmental and health implications of persistent organic pollutants, which could be analogous to the environmental impact and bioaccumulation potential of other chlorinated and sulfonamide compounds (Kannan et al., 2004).

  • Chemical Safety and Toxicology : Investigations into the toxicity and safety of chemicals like perfluorooctanesulfonate (PFOS) and related fluorochemicals in human serum provide a framework for assessing the safety, environmental persistence, and potential health effects of other similar compounds. Understanding the distribution and effects of these chemicals can inform safety guidelines and regulatory policies for related substances (Kärrman et al., 2006).

  • Environmental and Health Monitoring : The measurement of chlorogenic acid and caffeic acid in humans, for example, underscores the importance of monitoring environmental and dietary exposures to various chemicals. Such research is pivotal for establishing exposure baselines and understanding the potential health impacts of chemicals, including those with chloro and sulfonamide groups (Olthof, Hollman, & Katan, 2001).

  • Endocrine Disruption Research : Studies on the effects of endocrine-disrupting chemicals (EDCs) on thyroid hormone levels in infants have highlighted the broader impacts of chemical exposures on human health. Such research is critical for understanding how various chemicals, including those with similar structures to the compound , might interfere with hormonal systems and development (de Cock et al., 2014).

Properties

IUPAC Name

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-10-14-12(9-16(20)18-14)8-15(13)19-23(21,22)7-6-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVYMSQHGJVTL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.